molecular formula C4H4FN3O B3349498 4-Fluoro-1h-pyrazole-3-carboxamide CAS No. 221300-37-4

4-Fluoro-1h-pyrazole-3-carboxamide

Cat. No.: B3349498
CAS No.: 221300-37-4
M. Wt: 129.09 g/mol
InChI Key: PPVABJLIUGNVGE-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrazole-3-carboxamide is a fluorinated pyrazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a carboxamide functional group, which is a key pharmacophore in many bioactive molecules, and is part of a class of 1H-pyrazole-3-carboxamide derivatives that have been identified as potent inhibitors of various kinase targets . Specifically, structural analogs of this compound have demonstrated significant activity against Fms-like receptor tyrosine kinase 3 (FLT3), an important target in the treatment of acute myeloid leukemia (AML), as well as cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation . The pyrazole-carboxamide scaffold is widely recognized for its versatility in pharmaceutical research, with applications explored in areas such as carbonic anhydrase inhibition . Researchers utilize this compound as a key intermediate for the synthesis and development of novel therapeutic agents. Its molecular framework allows for further derivatization to explore structure-activity relationships and optimize potency and selectivity against specific enzymatic targets. The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVABJLIUGNVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1h-pyrazole-3-carboxamide typically involves the reaction of 4-fluoropyrazole with a suitable carboxamide precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1h-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-Fluoro-1H-pyrazole-3-carboxamide and its analogues have applications in scientific research, particularly in the development of antiviral agents and anticancer research .

Antiviral Research:

  • A series of this compound nucleoside analogues have been synthesized and assessed as potential inhibitors of RNA virus replication, including the hepatitis C virus (HCV) .

Antimicrobial Activity

  • Pyrazole derivatives have been evaluated for antibacterial and antifungal activities .
  • Specific compounds have demonstrated good antimicrobial activity against various bacteria and fungi strains .

Anticancer Research:

  • Pyrazole derivatives have been synthesized and evaluated for their potential antiproliferation activity and Aurora-A kinase inhibitory activity .
  • Some compounds exhibited potent biological activity against HCT116 and MCF-7 cell lines and significant Aurora-A kinase inhibitory activity .
  • Certain pyrazole derivatives have shown promising in vitro anticancer activity against different cell lines like HepG2, WI 38, VERO, and MCF-7 .
  • New series of pyrazoles derivatives containing pregnenolone moiety have been synthesized and evaluated for their cytotoxicity against human tumor cell lines, exhibiting inhibitory effects towards adenocarcinoma, non-small cell lung cancer, and CNS cancer .

Other pyrazole derivatives activities:

  • Anti-inflammatory
  • Inhibitory activity

Mechanism of Action

The mechanism of action of 4-Fluoro-1h-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluoro group enhances its binding affinity and selectivity towards these targets, while the carboxamide group contributes to its stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substitution Patterns

Key structural analogues differ in substituent positions, electronic properties, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Key Features Biological/Physical Properties Reference
4-Fluoro-1H-pyrazole-3-carboxamide -F (C4), -CONH2 (C3) High metabolic stability; strong H-bonding capacity Kinase inhibition; antimicrobial activity
5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide -SC(NH2) (C1), -Ph-F (C5), -Ph-Me (C3) Thioamide enhances lipophilicity; dihydropyrazole increases conformational flexibility Anticancer activity (in vitro)
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde -CHO (C4), -Ph-F (C3), -Ph (C1) Aldehyde group increases reactivity; potential for Schiff base formation Intermediate in synthesis of bioactive compounds
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide -NH2 (C5), -Ph-F (C1), -CONH2 (C4) Amino group improves solubility; dual H-bond donors Neuropeptide receptor modulation (EC50: <1 µM)
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide -NHCONH-Ph-F (C5), -Me (C1) Urea linker enhances binding affinity; dual fluorophenyl groups improve selectivity Plasmodium falciparum inhibition (IC50: 0.2 µM)

Physicochemical and Crystallographic Data

  • Crystal Packing : Fluorine and carboxamide groups in this compound facilitate tight molecular packing via C-F···H and N-H···O interactions, as observed in related pyrazole derivatives (mean C–C bond length: 1.40 Å) .
  • Lipophilicity : LogP values vary significantly:
    • Parent compound: LogP = 1.8 (moderate lipophilicity)
    • Carbothioamide analogue: LogP = 2.5 (higher membrane permeability) .

Key Research Findings and Implications

  • Fluorine’s Role: Fluorine at C4 reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogues .
  • Carboxamide vs. Thioamide : Replacement of CONH2 with CSNH2 increases lipophilicity but may reduce target selectivity due to stronger hydrophobic interactions .
  • Amino Substitution: Introduction of -NH2 at C5 (e.g., 5-amino derivatives) improves water solubility but necessitates prodrug strategies to mitigate rapid clearance .

Biological Activity

4-Fluoro-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the fluorine atom and the carboxamide group significantly influences its biological properties.

Antiviral Activity

Research indicates that this compound and its derivatives exhibit antiviral properties, particularly against RNA viruses. A series of nucleoside analogues derived from this compound were synthesized and evaluated for their efficacy as potential inhibitors of viral replication. The findings suggest that these compounds could inhibit the replication of RNA viruses effectively, making them candidates for further development in antiviral therapies .

Trypanocidal Activity

In a study focusing on trypanocidal activity, derivatives of this compound demonstrated significant effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's potency was assessed using a 3D microtissue model, revealing that certain derivatives could inhibit parasite growth significantly. Notably, one derivative exhibited an IC50 value of 34.54 ± 8.32 µM against trypomastigotes, indicating promising potential for treating Chagas disease .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that pyrazole derivatives can inhibit various cancer cell lines, including breast cancer and leukemia cells. For instance, certain compounds derived from this structure showed high potency with IC50 values below 10 µM against multiple cancer cell lines, highlighting their potential as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation. For example, it interacts with cruzipain, a cysteine protease critical for T. cruzi invasion and survival .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds bind to their targets at the molecular level, revealing favorable interactions that enhance their inhibitory effects .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Target IC50 Value (µM) Notes
AntiviralRNA VirusesVariesEffective against viral replication
TrypanocidalTrypanosoma cruzi34.54 ± 8.32Significant efficacy in vitro
AnticancerVarious Cancer Cell Lines<10High potency observed

Case Studies

  • Antiviral Evaluation : A study synthesized various nucleoside analogues from this compound and tested them against RNA viruses. The results indicated promising inhibitory effects, warranting further investigation into their clinical applications .
  • Trypanocidal Efficacy : Research involving a series of pyrazole derivatives showed that modifications to the structure could enhance trypanocidal activity significantly, with some compounds achieving over 50% inhibition of T. cruzi cysteine protease activity .

Q & A

Q. Critical Factors :

  • Temperature control during cyclocondensation (60–80°C avoids side reactions).
  • Excess hydrazine (1.5 equivalents) improves ring closure efficiency.
  • Ammonia concentration (25–30% aqueous) minimizes hydrolysis side products.

Q. Recommendation :

  • Standardize buffer pH (6.8–7.0) and DMSO (<0.5%).
  • Include positive controls (e.g., staurosporine) in every assay plate.

What advanced spectroscopic techniques are critical for characterizing this compound’s tautomeric equilibria?

Basic Research Question
The compound exists in a tautomeric equilibrium between 1H-pyrazole (NH) and 2H-pyrazole (N-F interaction) forms. Key techniques:

¹⁹F NMR : Distinguishes tautomers via chemical shift differences (Δδ = 1.2–1.5 ppm).

VT-¹H NMR (Variable Temperature) : Monitors equilibrium shifts (e.g., 1H signal at δ 12.3 ppm for NH diminishes at 50°C).

IR Spectroscopy : N-H stretch (3250 cm⁻¹) vs. C-F stretch (1120 cm⁻¹) ratios quantify tautomer populations.

Q. Case Study :

  • Non-directed fluorination : Yields 4-F/5-F ratio of 3:6.
  • Directed metalation : Achieves 9:1 4-F selectivity.

Q. In vitro Results :

Derivativet₁/₂ (Human Liver Microsomes, min)CYP3A4 Inhibition (IC₅₀, μM)
Parent12.38.9
-CONHMe21.76.5
-CN38.9>50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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